Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxyphenyl group, and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxy group is introduced to the phenyl ring.
Attachment of the tert-butylbenzoyl group: This can be done through a Friedel-Crafts acylation reaction, where the tert-butylbenzoyl chloride reacts with the thiophene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzoyl group can produce the corresponding alcohol.
Scientific Research Applications
ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The thiophene ring and benzoyl group can participate in π-π interactions and hydrogen bonding, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE: Similar structure but with a methoxy group instead of an ethoxy group.
ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-HYDROXYPHENYL)-3-THIOPHENECARBOXYLATE: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in ETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-(4-ETHOXYPHENYL)-3-THIOPHENECARBOXYLATE provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C26H29NO4S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO4S/c1-6-30-20-14-10-17(11-15-20)21-16-32-24(22(21)25(29)31-7-2)27-23(28)18-8-12-19(13-9-18)26(3,4)5/h8-16H,6-7H2,1-5H3,(H,27,28) |
InChI Key |
ICPVOWBYIKFWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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